2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the coupling of the thiazole-thioether intermediate with pyridin-4-ylmethylamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole and pyridine rings can facilitate binding to active sites, while the thioether linkage may enhance lipophilicity and membrane permeability. The compound’s effects are mediated through modulation of specific pathways, such as inhibition of enzyme activity or interference with cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-(2-((4-methylphenyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide: Similar structure but with a phenyl group instead of a benzyl group.
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with a pyridin-3-ylmethyl group instead of a pyridin-4-ylmethyl group.
Uniqueness
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide is unique due to the specific combination of its functional groups and structural features. The presence of both thiazole and pyridine rings, along with the thioether linkage, provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-2-4-16(5-3-14)12-24-19-22-17(13-25-19)10-18(23)21-11-15-6-8-20-9-7-15/h2-9,13H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGPXRAZUWRJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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